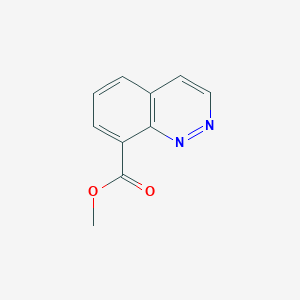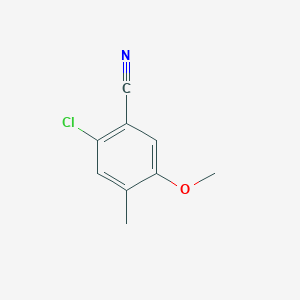
(S)-2,2'-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1'-binaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene is a complex organophosphorus compound It is known for its unique structure, which includes two binaphthalene units connected by phosphane groups, each substituted with 3,5-bis(trimethylsilyl)phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene typically involves the following steps:
Formation of the Binaphthalene Core: The binaphthalene core is synthesized through a coupling reaction of naphthalene derivatives.
Introduction of Phosphane Groups: The phosphane groups are introduced via a reaction with a suitable phosphorus reagent, such as chlorophosphane.
Substitution with 3,5-Bis(trimethylsilyl)phenyl Groups: The final step involves the substitution of the phosphane groups with 3,5-bis(trimethylsilyl)phenyl groups under specific conditions, often involving a catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Coordination: The compound can coordinate with metal centers, forming metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides or organometallic reagents can be used for substitution reactions.
Coordination: Metal salts or complexes are used to form coordination compounds.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Metal Complexes: Formed through coordination reactions.
Applications De Recherche Scientifique
(S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene has several scientific research applications:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Medicine: Research into its use in drug development and delivery systems.
Industry: Applications in the synthesis of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene primarily involves its role as a ligand in catalysis. The compound coordinates with metal centers, forming complexes that can facilitate various catalytic processes. The trimethylsilyl groups provide steric hindrance, enhancing the selectivity of the catalytic reactions. The binaphthalene core contributes to the rigidity and stability of the ligand, ensuring effective catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used ligand in asymmetric catalysis.
(S)-2,2’-Bis(diphenylphosphino)-6,6’-dimethyl-1,1’-binaphthalene (MeO-BIPHEP): Another ligand used in enantioselective reactions.
Uniqueness
(S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene is unique due to the presence of the 3,5-bis(trimethylsilyl)phenyl groups, which provide additional steric hindrance and electronic effects, enhancing its performance in catalytic applications compared to similar compounds.
Propriétés
Formule moléculaire |
C68H96P2Si8 |
|---|---|
Poids moléculaire |
1200.1 g/mol |
Nom IUPAC |
[1-[2-bis[3,5-bis(trimethylsilyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trimethylsilyl)phenyl]phosphane |
InChI |
InChI=1S/C68H96P2Si8/c1-71(2,3)55-37-51(38-56(45-55)72(4,5)6)69(52-39-57(73(7,8)9)46-58(40-52)74(10,11)12)65-35-33-49-29-25-27-31-63(49)67(65)68-64-32-28-26-30-50(64)34-36-66(68)70(53-41-59(75(13,14)15)47-60(42-53)76(16,17)18)54-43-61(77(19,20)21)48-62(44-54)78(22,23)24/h25-48H,1-24H3 |
Clé InChI |
OEOIJBMUCZVFAF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)[Si](C)(C)C)[Si](C)(C)C)C7=CC(=CC(=C7)[Si](C)(C)C)[Si](C)(C)C)C8=CC(=CC(=C8)[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13658764.png)
![Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13658769.png)


![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)


![Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13658795.png)

![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)

![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13658813.png)


